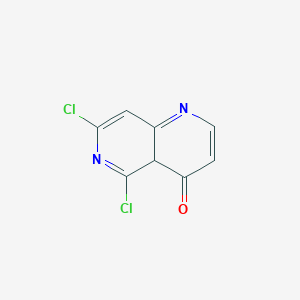

5,7-dichloro-4aH-1,6-naphthyridin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4Cl2N2O |

|---|---|

Molecular Weight |

215.03 g/mol |

IUPAC Name |

5,7-dichloro-4aH-1,6-naphthyridin-4-one |

InChI |

InChI=1S/C8H4Cl2N2O/c9-6-3-4-7(8(10)12-6)5(13)1-2-11-4/h1-3,7H |

InChI Key |

YELWWAOEMAKMIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C=C(N=C(C2C1=O)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5,7 Dichloro 4ah 1,6 Naphthyridin 4 One and Its Derivatives

Classical Cyclization Strategies for 1,6-Naphthyridinone Ring Construction

The formation of the core 1,6-naphthyridinone structure is often achieved through well-established cyclization reactions, which have been adapted and refined for this particular heterocyclic system.

Adaptations of the Friedländer Reaction

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a versatile method for constructing quinoline (B57606) and, by extension, naphthyridine rings. wikipedia.orgorganic-chemistry.org In the context of 1,6-naphthyridinone synthesis, this typically involves the reaction of a substituted 4-aminonicotinaldehyde (B1271976) or a related precursor. researchgate.net The reaction can be catalyzed by acids or bases and proceeds through an initial aldol (B89426) addition or Schiff base formation, followed by cyclization and dehydration to yield the fused heterocyclic system. wikipedia.org Recent advancements have focused on the use of milder and more efficient catalysts, including ionic liquids and metal-free conditions, to improve yields and facilitate gram-scale synthesis. nih.govacs.org

Table 1: Examples of Friedländer Synthesis for 1,6-Naphthyridine (B1220473) Derivatives

| 2-Amino Pyridine (B92270) Derivative | Carbonyl Compound | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminonicotinaldehyde | Acetone | Choline Hydroxide, H₂O, 50°C | 2-Methyl-1,8-naphthyridine | nih.govacs.org |

Modifications of Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines by heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. acs.org This reaction has been adapted for the synthesis of 1,6-naphthyridines, typically starting from a 4-aminopyridine (B3432731) derivative. acs.orgresearchgate.net The reaction is known for its often harsh conditions, which can lead to low yields. acs.org Refinements to the Skraup reaction for 1,6-naphthyridine synthesis have included the use of 4-aminopyridine-N-oxide as a starting material to achieve more controlled reactions and modest yields. acs.org The Skraup reaction is generally limited to specific naphthyridine isomers, including the 1,5-, 1,6-, and 1,8-naphthyridines. thieme-connect.de

Table 2: Skraup Reaction for Naphthyridine Synthesis

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 4-Aminopyridine | Glycerol, H₂SO₄, Oxidizing Agent | 1,6-Naphthyridine | acs.org |

Applications of Conrad-Limpach Reactions

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline (B1666331) derivative. wikipedia.org This methodology can be extended to the synthesis of 4-hydroxy-1,6-naphthyridinone derivatives by using an aminopyridine as the starting amine. The reaction proceeds through the formation of a Schiff base, followed by a thermally induced electrocyclic ring closure. wikipedia.org The choice of solvent is crucial, with inert, high-boiling solvents like mineral oil significantly improving the yields of the cyclization step. wikipedia.org This reaction has also been adapted to use Meldrum's acid in place of β-ketoesters for the synthesis of 4-hydroxynaphthyridines. nih.gov

Targeted Halogenation and Derivatization Approaches

Once the 1,6-naphthyridinone core is established, further functionalization, particularly halogenation, is key to creating versatile intermediates like 5,7-dichloro-4aH-1,6-naphthyridin-4-one for subsequent chemical modifications.

Electrophilic and Nucleophilic Substitution Reactions on Naphthyridinone Cores

The introduction of substituents onto the naphthyridinone ring can be achieved through both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.comyoutube.com The position of substitution on the naphthyridine ring is influenced by the directing effects of the existing substituents and the inherent electronic properties of the fused pyridine rings. libretexts.orgwordpress.com For instance, electron-donating groups will activate the ring towards electrophilic attack, primarily at the ortho and para positions. libretexts.org

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) involves the attack of a nucleophile on an electron-deficient aromatic ring that is substituted with a good leaving group, such as a halogen. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring enhances its reactivity towards nucleophiles. masterorganicchemistry.com In the case of dichloronaphthyridinones, the chlorine atoms serve as leaving groups that can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. wikipedia.orgyoutube.com A practical and scalable method for synthesizing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has been developed utilizing the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile, followed by cyclocondensation. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for derivatizing the 5,7-dichloro-1,6-naphthyridinone scaffold. acs.orgacs.orgnih.gov Reactions such as the Suzuki, Stille, and Sonogashira couplings can be employed to introduce a wide variety of substituents at the chlorinated positions. acs.orgyoutube.com These reactions typically involve the oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the desired product and regenerate the catalyst. youtube.com The development of specialized ligands has expanded the scope of these reactions to include less reactive aryl chlorides. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling on Naphthyridine Scaffolds

| Naphthyridine Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference(s) |

|---|---|---|---|---|

| 6,8-dichloro-1,7-naphthyridine | Arylboronic acids | Palladium catalyst | 6,8-disubstituted 1,7-naphthyridines | acs.orgacs.orgnih.gov |

Suzuki–Miyaura Coupling for Aryl and Heteroaryl Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance in forming carbon-carbon bonds. The reaction utilizes a palladium catalyst to couple an organic halide with an organoborane, typically a boronic acid or its ester, in the presence of a base. acs.orgresearchgate.net For the 5,7-dichloro-1,6-naphthyridin-4-one scaffold, this reaction provides a powerful means to introduce aryl and heteroaryl moieties, which are common features in pharmacologically active molecules.

The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition of the chloro-naphthyridinone to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the arylated product and regenerate the Pd(0) catalyst. researchgate.net The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and can be tailored to the specific substrates being coupled. researchgate.net For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity of less reactive aryl chlorides. researchgate.net

While direct Suzuki-Miyaura coupling examples on this compound are not extensively documented in readily available literature, studies on closely related chloro-substituted 1,6-naphthyridinone systems provide valuable insights into the expected reaction conditions and outcomes. For example, the scalability of Suzuki-Miyaura coupling has been demonstrated for a 5-chloro-1,6-naphthyridin-2(1H)-one derivative, highlighting its industrial applicability. researchgate.net Process optimization in this case led to the use of near-stoichiometric amounts of boronic acid with a simple Pd(OAc)₂/PPh₃ catalyst system. researchgate.net

The following interactive table summarizes representative conditions for Suzuki-Miyaura coupling on analogous chloro-substituted pyridinone and naphthyridinone scaffolds.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Analogous Scaffolds

| Electrophile | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 5-Chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one | 2,4-Difluorophenylboronic acid | Pd(OAc)₂ (1.0) | PPh₃ (3.0) | Na₂CO₃ (aq) | Toluene | 90 | 91 | researchgate.net |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | Na₂CO₃ | Dioxane/H₂O | 100 (MW) | 81 | mdpi.com |

| 5-Amino-7-triflyl-1,6-naphthyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | Dioxane | 100 | 85 | acs.org |

Stille Coupling for Vinyl and Aryl Substitutions

The Stille coupling offers another versatile palladium-catalyzed method for C-C bond formation, pairing an organohalide with an organotin reagent (organostannane). wikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. organic-chemistry.org The reaction is compatible with a wide range of functional groups and can be used to introduce vinyl, aryl, and other organic substituents onto the 1,6-naphthyridinone core. wikipedia.orglibretexts.org

The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transfer of the organic group from tin to palladium during the transmetalation step is generally irreversible. The reactivity of the groups attached to the tin atom typically follows the order: alkynyl > alkenyl > aryl > allyl ~ benzyl (B1604629) >> alkyl. libretexts.org This predictable reactivity allows for selective transfer even when other groups are present on the tin reagent.

Specific applications of Stille coupling to this compound are not prominently reported, but its successful use on other heterocyclic systems, including purines and other naphthyridine isomers, establishes its potential applicability. acs.orgnih.gov The reaction conditions, particularly the choice of palladium source and ligands, are crucial for success. organic-chemistry.org

The following table presents typical conditions for Stille coupling reactions, demonstrating its general utility for functionalizing halo-heterocycles.

Table 2: General Conditions for Stille Coupling of Halo-Heterocycles

| Electrophile | Organostannane | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| Aryl Halide | Aryl-SnBu₃ | Pd(PPh₃)₄ | - | Toluene | 100 | High | youtube.com |

| Acyl Chloride | Alkyl-SnR₃ | PdCl₂(PPh₃)₂ | - | HMPA | 65 | 53-87 | acs.org |

| Aryl Triflate | Vinyl-SnBu₃ | Pd(PPh₃)₄ | LiCl | THF | 50 | >90 | wikipedia.org |

Novel Synthetic Routes and One-Pot Reactions for Scaffold Assembly

Recent advancements have focused on creating the 1,6-naphthyridinone skeleton through more efficient and innovative pathways, moving beyond traditional multi-step syntheses.

One notable strategy involves a tandem nitrile hydration/cyclization procedure to construct 1,6-naphthyridine-5,7-diones from 4-cyanopyridine (B195900) precursors. acs.org These diones can then be converted into highly reactive 5,7-bis-triflate intermediates. These bench-stable ditriflates are exceptionally valuable as they can undergo one-pot, sequential difunctionalization reactions, providing rapid access to diverse, highly substituted 1,6-naphthyridines. acs.org This approach allows for the introduction of two different nucleophiles at the C5 and C7 positions in a controlled manner.

Another practical and scalable approach utilizes Grignard reagents for the construction of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives. mdpi.comnih.gov This method involves the addition of a Grignard reagent to 4-amino-2-chloronicotinonitrile, followed by an acid-catalyzed cyclocondensation. This robust route has been successfully demonstrated on a 100-gram scale, making it suitable for producing significant quantities of material for further studies. mdpi.com

Multicomponent reactions (MCRs) represent the pinnacle of one-pot synthesis, combining three or more reactants in a single operation to form a complex product that incorporates portions of all starting materials. Green MCRs for synthesizing functionalized naphthyridines have been developed, for instance, through a domino reaction of glutaraldehyde, malononitrile, and β-ketoamides in ethanol (B145695) without a catalyst. rsc.org Such strategies offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.

Regiochemical and Stereochemical Control in 1,6-Naphthyridinone Synthesis

Controlling selectivity is a paramount challenge in the synthesis of polysubstituted heterocycles. For 5,7-dichloro-1,6-naphthyridin-4-one and its analogs, the primary concern is the regioselective functionalization of the C5 and C7 positions.

Studies on related dihalopyridine and dihalopyrimidine systems show that the reactivity of the halogen atoms is governed by the electronic properties of the ring. mdpi.comnih.gov In palladium-catalyzed cross-coupling reactions, oxidative addition typically occurs preferentially at the more electron-deficient carbon center. For the 1,6-naphthyridin-4-one scaffold, the C5 position is generally more reactive towards nucleophilic substitution and cross-coupling than the C7 position. This inherent difference in reactivity can be exploited for selective mono-functionalization at C5. Furthermore, sophisticated control can be achieved by converting the dichlorinated scaffold to a di-triflate. The C5-triflate is more reactive, allowing for its selective substitution, followed by a subsequent, different coupling reaction at the C7-triflate. acs.org This sequential, one-pot approach provides excellent regiochemical control, enabling the synthesis of precisely defined, unsymmetrically substituted 1,6-naphthyridinones. acs.org

Regarding stereochemistry, the compound name "this compound" specifies a particular tautomeric form that contains a saturated sp³-hybridized carbon at position 4a. This would create a chiral center, raising the possibility of enantiomers. However, there is a notable absence of discussion regarding the stereochemical control or resolution of this center in the chemical literature. This suggests that the 4aH-tautomer is likely a minor or transient species in equilibrium with more stable forms. The 1,6-naphthyridin-4-one system can exist in two other major tautomeric forms: the aromatic 5,7-dichloro-1,6-naphthyridin-4-ol and the more common pyridone form where the proton resides on the ring nitrogen (1H). The high energy barrier to disrupt the aromaticity of one of the rings makes the 4aH tautomer less favorable. Therefore, synthesis and reactions typically proceed on the more stable, achiral pyridone or hydroxy-naphthyridine tautomers.

Sustainable and Green Chemistry Methodologies in Naphthyridinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds like naphthyridinones. The goals are to reduce waste, minimize the use of hazardous materials, improve energy efficiency, and utilize renewable resources.

A key area of development is the use of environmentally benign solvents, with water being the ideal choice. The Friedländer reaction, a classical method for quinoline and naphthyridine synthesis, has been adapted to run in water using a biocompatible ionic liquid as a catalyst, allowing for gram-scale synthesis. rsc.org Other approaches have successfully employed multicomponent reactions in water or ethanol, often under catalyst-free conditions, to produce functionalized naphthyridines with high atom economy and regioselectivity. rsc.orgnih.gov

Microwave-assisted organic synthesis (MAOS) is another green technology that dramatically reduces reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. researchgate.net For instance, microwave irradiation has been effectively used to promote Suzuki coupling reactions on dichloropyrimidines with very low catalyst loading, showcasing a more energy- and resource-efficient protocol. mdpi.com

The development of one-pot and tandem reactions, as discussed previously, also aligns with green chemistry principles by reducing the number of separate workup and purification steps, thereby saving solvents and energy while minimizing waste generation. acs.org The use of reusable, solid-supported catalysts, such as SiO₂/Fe₃O₄ nanoparticles, further enhances the sustainability of these synthetic routes. nih.govtandfonline.com

Computational and Theoretical Investigations of 5,7 Dichloro 4ah 1,6 Naphthyridin 4 One Reactivity

Quantum Chemical Approaches to Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving the Schrödinger equation for a given molecular system, we can obtain a wealth of information about its electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For 5,7-dichloro-4aH-1,6-naphthyridin-4-one, DFT calculations can be employed to determine the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in determining the molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.

Table 1: Illustrative Frontier Orbital Energies for this compound (Calculated using DFT)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 4.70 |

The electron density distribution, another output of DFT calculations, reveals how electrons are distributed throughout the molecule. This distribution is not uniform; some regions are electron-rich, while others are electron-poor. These variations are critical in dictating how the molecule will interact with other chemical species.

From the electron density, various reactivity descriptors can be calculated. These include the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP provides a visual guide to the regions of a molecule that are attractive to electrophiles (negative potential, typically colored red) and nucleophiles (positive potential, typically colored blue). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, and positive potential near the hydrogen atoms and potentially the carbon atoms of the carbonyl group.

Prediction of Chemical Reactivity Sites and Mechanisms

Building upon the electronic structure, computational methods can predict the most likely sites for chemical reactions and even elucidate potential reaction mechanisms.

The Fukui function is a powerful tool derived from DFT that helps to identify the most reactive sites within a molecule. wikipedia.org It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. wikipedia.org There are three main types of Fukui functions:

f+(r) : Predicts the site for nucleophilic attack by identifying where an additional electron is most stable.

f-(r) : Predicts the site for electrophilic attack by identifying where an electron is most easily removed.

f0(r) : Predicts the site for radical attack.

By calculating the condensed Fukui functions, which assign a value to each atom in the molecule, a ranked list of reactive sites can be generated. For this compound, one might expect the carbonyl carbon to be a primary site for nucleophilic attack, while certain carbon atoms in the aromatic rings could be susceptible to electrophilic attack.

Table 2: Illustrative Condensed Fukui Function Values for Selected Atoms of this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| C4 (Carbonyl) | 0.35 | 0.05 |

| O (Carbonyl) | 0.15 | 0.25 |

| N1 | 0.08 | 0.18 |

| C5 | 0.02 | 0.12 |

| C7 | 0.03 | 0.14 |

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to changes in its electron distribution.

Global Softness (S) : The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

These concepts are related to the energies of the HOMO and LUMO and can be used to predict the direction and feasibility of chemical reactions based on the Hard and Soft Acids and Bases (HSAB) principle.

Tautomeric Equilibria and Stability Studies of the Naphthyridinone System

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. For this compound, the most likely tautomeric equilibrium would be with its enol form, 5,7-dichloro-1,6-naphthyridin-4-ol.

Computational chemistry can be used to calculate the relative energies of these tautomers. By determining the Gibbs free energy of each tautomer, it is possible to predict which form will be more stable and therefore predominate at equilibrium. The stability of tautomers can be influenced by factors such as aromaticity, intramolecular hydrogen bonding, and the solvent environment. In the case of pyridones, the keto form is often more stable in polar solvents and in the crystalline state.

A theoretical study would involve optimizing the geometry of both the keto and enol forms of this compound and then calculating their relative energies. It is also possible to calculate the energy barrier for the tautomerization reaction, providing insight into the kinetics of the interconversion.

Table 3: Illustrative Relative Energies of Tautomers of this compound

| Tautomer | Relative Energy (kcal/mol) |

| This compound (Keto) | 0.00 |

| 5,7-dichloro-1,6-naphthyridin-4-ol (Enol) | +5.20 |

Structure Activity Relationship Sar Studies of 5,7 Dichloro 4ah 1,6 Naphthyridin 4 One Derivatives

Identification of Key Pharmacophoric Elements within the 1,6-Naphthyridinone Scaffold

The 1,6-naphthyridinone core is a recognized pharmacophore in medicinal chemistry, demonstrating a range of biological activities. researchgate.netrsc.org The essential structural components for these activities are centered around the bicyclic heterocyclic system. The precise arrangement of the nitrogen atoms at positions 1 and 6, along with the carbonyl group at position 4, are critical for interaction with biological targets. rsc.org

Studies on various 1,6-naphthyridinone derivatives have highlighted the importance of the tricyclic core for potent inhibitory activity against certain kinases. rsc.org For instance, in a series of c-Met kinase inhibitors, the 1H-imidazo[4,5-h] nih.govresearchgate.netnaphthyridin-2(3H)-one tricyclic core was found to be essential for maintaining effective inhibition. rsc.org The planarity of the ring system and the potential for hydrogen bonding via the lactam moiety are also considered key pharmacophoric features.

Furthermore, the ability to introduce substituents at various positions on the naphthyridinone ring allows for the fine-tuning of the molecule's electronic and steric properties, which in turn influences its biological activity. The core scaffold serves as a rigid framework upon which different functional groups can be strategically placed to optimize interactions with specific target proteins. nih.gov

Impact of Halogen Substituents at Specific Positions on Biological Activity

Halogenation is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. The introduction of halogen atoms, such as chlorine, at specific positions on the 1,6-naphthyridinone scaffold can significantly influence its biological activity. Halogens can alter the electronic distribution within the molecule, enhance binding affinity through halogen bonding, and improve metabolic stability. nih.gov

In the context of 5,7-dichloro-4aH-1,6-naphthyridin-4-one, the presence of chlorine atoms at positions 5 and 7 is a defining feature. While specific SAR studies on this exact dichlorinated pattern are not extensively detailed in the provided search results, the general principles of halogenation on heterocyclic scaffolds are well-established. For example, in a series of benzo[b] nih.govresearchgate.netnaphthyridine derivatives, a chlorine atom at the 10-position was a key feature of the synthesized compounds investigated as potential MAO inhibitors. mdpi.com

The position of the halogen is crucial. Different isomers with chlorine at various positions on the naphthyridinone ring would be expected to exhibit distinct biological activities due to altered interactions with the target's binding site. The electron-withdrawing nature of the chlorine atoms at C5 and C7 would influence the reactivity and electronic properties of the entire ring system.

Systematic Positional Scan of Functional Group Modifications

A systematic positional scan involves the introduction of various functional groups at different positions of the 1,6-naphthyridinone scaffold to probe the steric and electronic requirements for optimal biological activity. This approach helps in building a comprehensive SAR map.

For instance, studies on 1,6-naphthyridin-2(1H)-ones have shown that substitution patterns at C3 and C4 are quite diverse, with a significant number of derivatives bearing a single substituent at C3. nih.gov The nature of the substituent at N-1 has also been shown to be critical. In a study of 1H-imidazo[4,5-h] nih.govresearchgate.netnaphthyridin-2(3H)-one based c-Met kinase inhibitors, an N-1 alkyl substituent with a terminal free amino group was found to be essential for potent inhibition. rsc.org

Similarly, modifications at the N-3 position with a hydrophobic substituted benzyl (B1604629) group were also crucial for activity. rsc.org These findings underscore the importance of systematic exploration of different positions on the scaffold to identify key areas for modification.

| Position | Modification | Impact on Activity |

| N-1 | Alkyl with terminal amino group | Essential for c-Met inhibition rsc.org |

| N-3 | Hydrophobic substituted benzyl | Crucial for c-Met inhibition rsc.org |

| C-3 | Various substituents | Influences biological activity nih.gov |

| C-4 | Various substituents | Influences biological activity nih.gov |

Rational Design Principles through Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.govnih.gov These approaches involve replacing the core scaffold or specific functional groups with other chemical moieties that have similar steric and electronic properties. nih.govresearchgate.net

In the context of 1,6-naphthyridinones, scaffold hopping could involve replacing the naphthyridinone core with other bicyclic or tricyclic heterocyclic systems that can present the key pharmacophoric elements in a similar spatial arrangement. researchgate.net This can lead to the discovery of new intellectual property and compounds with improved pharmacokinetic profiles. nih.gov

Bioisosteric replacement can be applied to the substituents on the 1,6-naphthyridinone ring. For example, a chlorine atom could be replaced by other halogens (e.g., fluorine, bromine) or other electron-withdrawing groups to fine-tune the activity and properties of the molecule. Similarly, other functional groups can be replaced with their known bioisosteres to enhance potency, selectivity, or metabolic stability. researchgate.net The goal of these strategies is to explore new chemical space and optimize the lead compound. nih.gov

Computational SAR Methodologies

Computational methods are invaluable tools in modern drug discovery for understanding and predicting the SAR of a series of compounds.

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For 1,6-naphthyridinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. ijpsonline.com

These models can provide contour maps that indicate the regions around the molecule where electrostatic, hydrophobic, and hydrogen-bonding interactions are crucial for activity. ijpsonline.com For instance, a 3D-QSAR study on benzo[h] nih.govresearchgate.netnaphthyridin-2(1H)-one analogs as mTOR inhibitors revealed that electrostatic, hydrophobic, and hydrogen bond donor fields have significant effects on the biological activity. ijpsonline.com Such models can be used to predict the activity of newly designed compounds before their synthesis, thus saving time and resources. nih.govijpsonline.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is instrumental in understanding the specific interactions between 1,6-naphthyridinone derivatives and their biological targets at the molecular level.

For example, molecular docking studies on 1,6-naphthyridinone-based MET kinase inhibitors have helped to elucidate the binding modes of these compounds within the kinase domain. nih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. The insights gained from docking studies can guide the rational design of more potent and selective inhibitors by suggesting specific modifications to the ligand that would enhance its interaction with the target. ijpsonline.comekb.eg In a study of benzo[h] nih.govresearchgate.netnaphthyridin-2(1H)-one analogs, molecular docking was used to explore the conformations of the compounds with key amino acid residues in the mTOR binding site. ijpsonline.com

Molecular Dynamics Simulations for Binding Conformation Analysis

Molecular dynamics (MD) simulations serve as a powerful computational tool to elucidate the binding conformations and interaction dynamics of this compound derivatives with their biological targets. These simulations provide a dynamic view of the ligand-receptor complex, offering insights that complement static structural data and guide further drug design and optimization efforts.

In the context of 1,6-naphthyridin-4-one derivatives, MD simulations have been instrumental in understanding their interactions with various protein kinases. For instance, studies on 3-phenyl-1,6-naphthyridin-4-one derivatives as MET kinase inhibitors have utilized MD simulations to predict and analyze binding modes. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that are crucial for the stability of the ligand-protein complex. By observing the conformational changes of both the ligand and the protein over time, researchers can assess the stability of the binding pose and identify the most favorable interactions.

The general process for conducting MD simulations for binding conformation analysis of a this compound derivative typically involves several key steps:

Through such analyses, MD simulations can provide detailed insights into the preferred binding conformation of this compound derivatives and highlight the specific atomic interactions that contribute most significantly to binding affinity. This information is invaluable for the rational design of new derivatives with improved potency and selectivity.

Biological Activity Profiles and Molecular Mechanisms of Action of 5,7 Dichloro 4ah 1,6 Naphthyridin 4 One and Naphthyridinone Analogues

Enzyme Inhibition Studies

The therapeutic potential of naphthyridinone derivatives is largely attributed to their ability to inhibit a range of enzymes critical for cell signaling, proliferation, and survival. The following sections detail the inhibitory activities of these compounds against various enzyme families.

Kinase Inhibition Potentials

Kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Naphthyridinone analogs have been investigated for their ability to inhibit several key kinases.

AXL: The receptor tyrosine kinase AXL is a known driver of tumor progression and drug resistance. nih.gov Recent studies have identified 1,6-naphthyridin-4-one derivatives as potent AXL inhibitors. nih.govnih.gov Through structure-based drug design and scaffold hopping strategies, researchers have developed compounds with high potency against AXL. For instance, a novel 1,6-naphthyridin-4-one derivative, compound 13c , demonstrated an IC50 value of 3.2 ± 0.3 nM against AXL and exhibited significant antitumor efficacy in vivo. nih.gov Another study focusing on a 1,6-naphthyridinone series identified compound 25c as a potent and selective type II AXL inhibitor with an IC50 of 1.1 nM and over 343-fold selectivity against the closely related MET kinase. nih.gov

MET: The MET receptor tyrosine kinase is another important target in cancer therapy. A series of 1,6-naphthyridinone-based MET kinase inhibitors have been designed and synthesized. These efforts led to the discovery of promising drug candidates with potent and orally bioavailable properties.

c-Kit: The c-Kit receptor tyrosine kinase is crucial for the development and maintenance of various cell types, and its mutation is implicated in several cancers. While specific data on the inhibition of c-Kit by 5,7-dichloro-4aH-1,6-naphthyridin-4-one is not available, the broader class of tyrosine kinase inhibitors often shows activity against multiple targets, including c-Kit.

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Although direct evidence for VEGFR-2 inhibition by this compound is lacking, the general class of kinase inhibitors targeting angiogenesis often includes VEGFR-2 in their profile.

PKMYT1: PKMYT1 is a protein kinase that plays a crucial role in cell cycle regulation, specifically in the G2/M transition. Naphthyridinone derivatives have been identified as potent and selective inhibitors of PKMYT1. nih.gov Starting from a hit identified in a kinome screen, researchers developed a series of derivatives with enhanced potency and selectivity, leading to a compound with favorable pharmacokinetic properties and in vivo antitumor efficacy. nih.gov

CDK9: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription. oncotarget.comnih.govrsc.org While pan-CDK inhibitors like flavopiridol (B1662207) have shown activity against CDK9, the development of selective inhibitors is an active area of research. oncotarget.com A patent application has described a series of substituted 1,6-naphthyridines as CDK5 inhibitors, highlighting the potential of this scaffold to target CDKs. nih.gov However, specific data on the inhibition of CDK9 by this compound is not currently available.

Interactive Table: Kinase Inhibition by Naphthyridinone Analogs

| Kinase Target | Naphthyridinone Analog | IC50 (nM) | Reference |

| AXL | Compound 13c | 3.2 ± 0.3 | nih.gov |

| AXL | Compound 25c | 1.1 | nih.gov |

| PKMYT1 | Not Specified | Double-digit nanomolar | nih.gov |

Topoisomerase Enzyme Modulation

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication, transcription, and repair. youtube.com Their inhibition can lead to cell death, making them attractive targets for anticancer drugs.

DNA Gyrase: Naphthyridinone derivatives have a well-established history as inhibitors of bacterial DNA gyrase. This activity forms the basis for the antibacterial effects of quinolone antibiotics, which share a structural resemblance to naphthyridinones. While specific IC50 values for this compound against DNA gyrase are not reported, related compounds have shown significant inhibitory activity.

Some studies have also investigated the potential of naphthoquinone derivatives to inhibit human topoisomerase I and II. One such compound, TU100, was found to be an effective inhibitor of both enzymes. nih.gov

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating intracellular signaling pathways. rutgers.edu

PDE3A and PDE3B: PDE3 is a major target for the treatment of cardiovascular diseases. wikipedia.org Novel 1,6-naphthyridin-2(1H)-ones have been identified as inhibitors of cAMP PDE III. nih.gov The inhibition of PDE3A and PDE3B can lead to increased intracellular cAMP levels, resulting in vasodilation and positive inotropic effects. patsnap.com While some PDE3 inhibitors have shown promise, their long-term use has been associated with adverse effects. wikipedia.orgnih.gov Specific inhibitory data for this compound against PDE3A or PDE3B is not available. However, studies on related 1,6-naphthyridin-2(1H)-ones have shown that modifications at the C(5) position can lead to potent PDE III inhibition. nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones and other proteins, playing a crucial role in the regulation of gene expression. nih.gov HDAC inhibitors have emerged as a promising class of anticancer agents.

HDAC11: HDAC11 is a unique member of the HDAC family, and its specific biological functions are still under investigation. frontiersin.org While pan-HDAC inhibitors like Vorinostat and Panobinostat may have some effect on HDAC11, the development of selective inhibitors is ongoing. scbt.comresearchgate.net There is currently no published data on the inhibition of HDAC11 by this compound or its close analogs. However, research into specific HDAC11 inhibitors has identified compounds like FT895. researchgate.netnih.gov

Investigation of Other Enzyme Targets

The diverse biological activities of naphthyridinone derivatives suggest that they may interact with a broader range of enzyme targets beyond those detailed above. The structural similarities to other known enzyme inhibitors warrant further investigation into their potential effects on other enzyme families.

Cellular and Subcellular Mechanism Delineation

The enzymatic inhibition profiles of naphthyridinone analogs translate into distinct cellular and subcellular effects. For instance, the inhibition of AXL by 1,6-naphthyridinone derivatives leads to the suppression of AXL-driven cell proliferation, migration, and invasion, and can induce apoptosis. nih.gov

The subcellular localization of a drug is a critical determinant of its mechanism of action and efficacy. While specific studies on the subcellular distribution of this compound are not available, studies on other heterocyclic compounds provide some insights. For example, the subcellular localization of pyropheophorbide-a derivatives was found to be influenced by their aggregation state, with monomers localizing to mitochondria and aggregates to lysosomes. nih.gov Similarly, a proflavine (B1679165) derivative was shown to accumulate in the mitochondria of cancer cells, leading to oxidative stress and apoptosis. nih.gov The development of fluorescent nucleoside analogs based on the 1,6-naphthyridin-7(6H)-one scaffold could serve as valuable tools to investigate their subcellular distribution and interactions with biological macromolecules. mdpi.com

Pathways of Cell Proliferation Inhibition

Naphthyridinone derivatives have demonstrated notable antiproliferative activity against various cancer cell lines. The mechanisms underlying this activity often involve the modulation of key regulators of the cell cycle.

For instance, certain naphthyridinone derivatives have been identified as potent inhibitors of PKMYT1, a crucial regulator of the G2/M transition in the cell cycle. nih.gov Inhibition of PKMYT1 leads to the dysregulation of CDK1 phosphorylation, a critical step for mitotic entry, thereby arresting cell proliferation. nih.gov A hit from a kinome screen with a quinolinone core, a related heterocyclic structure, showed 100% PKMYT1 inhibitory activity at a 10 μM concentration. nih.gov Further optimization of this scaffold led to the discovery of potent inhibitors with promising in vivo antitumor efficacy. nih.gov

Another example is a series of 1,8-naphthyridine-3-carboxamide derivatives that have been synthesized and evaluated for their anticancer potential. nih.gov Although the precise mechanism of cell proliferation inhibition for all analogues is not fully elucidated, their cytotoxic properties suggest interference with essential cellular processes required for cancer cell growth. nih.gov

The antiproliferative effects of naphthyridinone analogues are often evaluated using colorimetric assays, such as the MTS assay, which measures the number of viable cells in culture. nih.gov This method relies on the conversion of a tetrazolium compound into a formazan (B1609692) product by metabolically active cells, providing a quantitative measure of cell viability. monash.edu

Table 1: Antiproliferative Activity of Selected Naphthyridinone Analogues

| Compound/Analogue | Target/Mechanism | Cell Line(s) | Observed Effect |

|---|---|---|---|

| PKMYT1 Inhibitor (Naphthyridinone Derivative) nih.gov | PKMYT1 | Various cancer cell lines | Inhibition of cell cycle at G2/M transition, antitumor efficacy. |

| 1,8-Naphthyridine-3-carboxamide Derivatives nih.gov | Not specified | Dendritic cells, splenocytes, THP-1 cells | Cytotoxicity, inhibition of inflammatory markers. |

| (10-Methoxy-1,2,3,4-tetrahydrobenzo(g)(1,3)diazepino(1,2-a)-(1,8)naphthyridin-6-yl)(phenyl)methanone (3u) nih.gov | Upregulation of death receptors | Human malignant melanoma (A375) | Induction of necroptosis and apoptosis. |

Note: This table is populated with data from studies on naphthyridinone analogues due to the lack of specific data for this compound.

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for removing unwanted or damaged cells, and its induction is a key strategy in cancer therapy. Several naphthyridine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms.

One novel naphthyridine derivative, referred to as 3u, has been reported to induce both necroptosis and apoptosis in human malignant melanoma A375 cells. nih.gov At higher concentrations, this compound was found to trigger apoptosis by upregulating death receptors and their associated scaffold proteins. nih.gov This suggests an extrinsic pathway of apoptosis induction.

The induction of apoptosis is often confirmed through methods like Annexin V staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. Dichloroacetate, a compound with a dichloro-moiety, has been shown to induce apoptosis in endometrial cancer cells, with increases in both early and late apoptotic cell populations observed via flow cytometry. nih.gov While not a naphthyridinone, this finding highlights the potential role of the dichloro-substitution in promoting apoptosis. The mechanisms implicated in this study included mitochondrial pathways and the upregulation of PUMA (p53 upregulated modulator of apoptosis). nih.gov

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is linked to the development of various diseases, including cancer. Naphthyridinone analogues have been investigated for their ability to modulate inflammatory signaling pathways.

A study on new naphthyridine compounds isolated from the sponge Aaptos suberitoides demonstrated significant anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages. nih.gov One of the compounds was found to reduce the production of nitric oxide (NO) and decrease the mRNA expression levels of pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β. nih.gov The underlying mechanism was identified as the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway and the activation of the Nrf2/HO-1 signaling pathway. nih.gov

Similarly, a series of 1,8-naphthyridine-3-carboxamide derivatives were assessed for their ability to modulate pro-inflammatory cytokines. nih.gov One of the compounds, C-34, which contains a chloro-substituent, potently inhibited the production of TNF-α, IL-1β, IL-6, and MIP-1-α in response to lipopolysaccharide (LPS) stimulation in vitro and in vivo. nih.gov This suggests that naphthyridinones with halogen substitutions may possess dual anticancer and anti-inflammatory properties. nih.gov

Table 2: Modulation of Inflammatory Pathways by Naphthyridinone Analogues

| Compound/Analogue | Signaling Pathway(s) | Cell/Animal Model | Key Findings |

|---|---|---|---|

| New Naphthyridine from Aaptos suberitoides nih.gov | MAPK, Nrf2/HO-1 | RAW 264.7 macrophages | Reduced NO, TNF-α, IL-6, IL-1β expression. |

| C-34 (1,8-Naphthyridine-3-carboxamide derivative) nih.gov | Cytokine signaling | Mouse Dendritic cells, splenocytes, THP-1 cells, LPS-treated mice | Inhibition of TNF-α, IL-1β, IL-6, MIP-1-α. |

| Canthin-6-one derivatives (1,5-Naphthyridine) nih.gov | NO production | RAW 264.7 macrophages | Strong inhibition of LPS-induced NO production. |

Note: This table is populated with data from studies on naphthyridinone analogues due to the lack of specific data for this compound.

Receptor Binding and Ligand-Macromolecule Interactions

The biological effects of many compounds are initiated by their binding to specific receptors. Research into naphthyridinone analogues has explored their interactions with various receptor systems.

G-Protein Coupled Receptor (GPCR) Modulatory Research

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets. nih.gov While direct studies on the interaction of This compound with GPCRs are lacking, the structural features of naphthyridinones make them potential candidates for GPCR modulation.

For instance, Veranamine, a tricyclic alkaloid containing a benzo[c] nih.govnih.govnaphthyridine scaffold, has shown a moderate affinity for serotonin (B10506) receptors, which are a class of GPCRs. nih.govmdpi.com This compound exhibited antianxiety and antidepressant activity with selective affinity for 5HT2B and sigma-1 receptors. nih.govmdpi.com Another naturally occurring naphthyridine analogue, 4-Phenyl-2,7-naphthyridin-1-one, displayed antagonistic activity at δ-opioid receptors, another type of GPCR. nih.govmdpi.com

Investigation of Cannabinoid Receptor Interactions

The cannabinoid receptors, CB1 and CB2, are GPCRs that are key components of the endocannabinoid system. nih.govnih.gov There is evidence that naphthyridinone derivatives can interact with these receptors.

A study focused on 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives revealed that these compounds exhibit a greater affinity for the CB2 receptor compared to the CB1 receptor. capes.gov.br Specifically, some derivatives displayed significant CB2 receptor affinity with Ki values in the nanomolar range, and several compounds showed good CB2 selectivity. capes.gov.br The CB2 receptor is primarily expressed on immune cells and is considered a promising target for therapies aimed at modulating inflammation and immune responses without the psychoactive effects associated with CB1 receptor activation. nih.gov

Diverse Biological Research Directions (Focus on Mechanisms)

The diverse biological activities of naphthyridinone analogues suggest that they may act through multiple and varied mechanisms. Beyond direct cytotoxicity and anti-inflammatory effects, research points to other potential mechanisms of action.

For example, the inhibition of osteoclast formation and resorption has been observed with aaptodine analogues, which are 1,6-naphthyridines. mdpi.com This suggests a potential application in treating bone-related diseases like osteoporosis. mdpi.com The mechanism involves the inhibition of RANKL-induced signaling, a critical pathway in osteoclastogenesis. mdpi.com

The structural similarity of naphthyridinones to other heterocyclic compounds that have been shown to inhibit various enzymes suggests that enzyme inhibition could be another avenue of their biological activity. While specific enzyme inhibition studies for This compound are not available, the broader class of compounds warrants further investigation in this area.

Antitumor Research Directions

The quest for novel anticancer agents is a significant area of drug discovery, and naphthyridinone analogues have shown considerable promise. ekb.eg Research into the antitumor potential of This compound could be guided by the mechanisms of action observed in its analogues. These mechanisms are diverse and target various hallmarks of cancer. ekb.eg

A primary avenue of investigation would be its potential as an inhibitor of key enzymes involved in cell cycle regulation and proliferation. For instance, certain naphthyridinone derivatives have been identified as potent inhibitors of PKMYT1, a crucial regulator of the G2/M transition in the cell cycle. nih.gov The discovery of a novel, selective, and potent PKMYT1 inhibitor with a naphthyridinone core highlights a promising research trajectory. nih.gov Furthermore, analogues have demonstrated activity as inhibitors of topoisomerases I and II, enzymes critical for DNA replication and repair in cancer cells. ekb.eg

Another research direction involves investigating the pro-apoptotic capabilities of This compound . Many 1,8-naphthyridine (B1210474) derivatives have been shown to induce apoptosis in cancer cells, a key mechanism for eliminating malignant cells. ekb.eg The cytotoxic effects of naphthyridine analogues have been demonstrated across a range of human cancer cell lines, including leukemia, cervical, colorectal, melanoma, and breast cancer. mdpi.com For example, 1-amino-4-phenyl-2,7-naphthyridine has shown cytotoxic activity against human lung tumor and breast cancer cell lines. nih.gov

The table below summarizes the antitumor activities of various naphthyridinone and naphthyridine analogues, suggesting potential targets for This compound .

| Compound/Analogue Class | Mechanism of Action | Target Cancer Cell Lines | Reference |

| Naphthyridinone Derivatives | PKMYT1 Inhibition | Various | nih.gov |

| 1,8-Naphthyridine Derivatives | Apoptosis Induction, Topoisomerase I/II Inhibition, Tubulin Polymerization Inhibition, Kinase Inhibition | Various | ekb.eg |

| Halogenated 1,8-naphthyridine-3-carboxamides | Cytotoxicity | MIAPaCa, K-562, PA-1 | nih.gov |

| 1-Amino-4-phenyl-2,7-naphthyridine | Cytotoxicity | Human Lung and Breast Cancer | mdpi.comnih.gov |

| Sampangine | Cytotoxicity | Human Malignant Melanoma, Human Leukemic Strains | mdpi.com |

| Eupolauridine N-oxide | Antiproliferative Activity | Human Ovarian Cancer, Non-small-cell Lung Cancer | mdpi.com |

Further research could also explore the potential of This compound to inhibit angiogenesis and metastasis, which are critical processes in tumor growth and spread. ekb.eg The diverse mechanisms of action exhibited by its analogues make this compound a compelling candidate for comprehensive antitumor screening programs.

Antimicrobial Research Directions (e.g., Antibacterial, Antifungal)

The rising threat of antimicrobial resistance necessitates the discovery of new antimicrobial agents. nih.gov The naphthyridine scaffold is historically significant in this area, with nalidixic acid, a 1,8-naphthyridine derivative, being one of the first quinolone antibiotics. nih.gov This historical precedent suggests that This compound could possess antimicrobial properties.

A key research direction would be to evaluate its activity against a broad spectrum of bacterial pathogens, particularly multi-drug resistant strains. mdpi.com The primary mechanism of action for many antibacterial naphthyridinones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov This is the established mechanism for drugs like enoxacin (B1671340) and trovafloxacin. nih.gov Investigations could focus on whether This compound can effectively inhibit these enzymes.

Furthermore, some 1,8-naphthyridine derivatives have been shown to potentiate the activity of existing antibiotics, suggesting a role as efflux pump inhibitors or agents that disrupt bacterial resistance mechanisms. mdpi.com For example, certain 1,8-naphthyridinesulfonamides have been shown to attenuate the resistance of S. aureus by inhibiting the NorA efflux pump. nih.gov

The antifungal potential of This compound should also be explored. Sampangine and its analogues have demonstrated antifungal activity. mdpi.com

The following table details the antimicrobial activities of various naphthyridine analogues, providing a framework for investigating This compound .

| Compound/Analogue | Activity | Mechanism of Action | Target Organisms | Reference |

| Nalidixic Acid | Antibacterial | DNA Gyrase Inhibition | Gram-negative bacteria | nih.gov |

| Enoxacin | Antibacterial | DNA Gyrase Inhibition | Gram-positive and Gram-negative bacteria | nih.gov |

| Trovafloxacin | Antibacterial | Topoisomerase IV and DNA Synthesis Inhibition | Gram-positive streptococci, Gram-negative pathogens | nih.gov |

| 7-methyl-1,8-naphthyridinone derivatives | Antibacterial | DNA Gyrase Inhibition | B. subtilis, A. actinomycetemcomitans | nih.gov |

| 1,8-Naphthyridinesulphonamides | Antibiotic Potentiation | NorA Efflux Pump Inhibition | S. aureus | nih.gov |

| Sampangine | Antifungal | Not specified | Various fungi | mdpi.com |

Antiviral Research Directions (e.g., Anti-HIV)

The structural similarities of naphthyridinones to other heterocyclic compounds with known antiviral activity suggest that This compound could be a candidate for antiviral drug discovery. nih.gov Research in this area could focus on its potential to inhibit viral replication through various mechanisms.

One major target for antiviral nucleoside analogues is the viral polymerase, which is essential for replicating the viral genome. mdpi.com These analogues can act as chain terminators after being incorporated into the growing nucleic acid chain. youtube.com While This compound is not a nucleoside analogue itself, its core structure could serve as a scaffold for the development of non-nucleoside inhibitors that bind to allosteric sites on viral polymerases.

Another avenue of research is the inhibition of viral entry into host cells. Some antiviral agents work by binding to viral envelope glycoproteins, preventing the virus from attaching to and entering host cells. nih.gov The potential of This compound to interfere with this process could be investigated.

Specifically, some 1,6-naphthyridine (B1220473) and isoquinoline (B145761) analogues have demonstrated potent activity against human cytomegalovirus (HCMV). nih.gov These compounds were found to be active against ganciclovir-resistant HCMV strains, indicating a novel mechanism of action. nih.gov This suggests that This compound , being a 1,6-naphthyridinone, is a particularly interesting candidate for anti-HCMV research.

The table below outlines antiviral activities of related compounds, suggesting potential research pathways.

| Compound/Analogue Class | Activity | Potential Mechanism of Action | Target Virus | Reference |

| 1,6-Naphthyridine Analogues | Antiviral | Inhibition of early and late stage replication events | Human Cytomegalovirus (HCMV) | nih.gov |

| Nucleoside Analogues | Antiviral | Viral Polymerase Inhibition (Chain Termination) | Various (e.g., HIV, HBV) | youtube.comnih.gov |

| Griffithsin | Antiviral | Viral Entry Inhibition (Binding to envelope glycoproteins) | HIV, HCV, HSV | nih.gov |

Immunomodulatory Research Potentials

The immune system plays a critical role in a multitude of diseases, and compounds that can modulate its activity are of great therapeutic interest. ekb.eg Naphthyridine derivatives have been shown to possess immunomodulatory properties, suggesting that This compound could be investigated for its potential to influence immune responses. researchgate.net

Research could focus on the anti-inflammatory properties of the compound. For example, certain 1,6-naphthyridine analogues derived from Sophora tonkinesis have been shown to significantly reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages. mdpi.com This suggests a potential application in inflammatory disorders.

Furthermore, some 1,8-naphthyridine derivatives have been synthesized and evaluated for their ability to downregulate proinflammatory cytokines. nih.gov A 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative, VL15, was found to reduce the proliferation of peripheral blood mononuclear cells, block the cell cycle, and down-regulate T-cell activation markers. nih.gov This compound also modulated the expression of key signaling proteins like NF-κB, indicating a potential role in autoimmune diseases such as multiple sclerosis. nih.gov

The potential immunomodulatory activities of This compound could be explored in various immune cell-based assays to determine its effect on cytokine production, lymphocyte proliferation, and macrophage function.

| Compound/Analogue | Immunomodulatory Effect | Potential Mechanism | Reference |

| 1,6-Naphthyridine Analogues (from Sophora tonkinesis) | Reduced secretion of TNF-α and IL-6 | Anti-inflammatory | mdpi.com |

| 1,2-Dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative (VL15) | Reduced T-cell activation and proliferation, downregulation of NF-κB | Immunosuppressive | nih.gov |

| Canthin-6-one | Reduced production of pro-inflammatory mediators (TNF-α, IL-1β, IL-12p70) | Anti-inflammatory | researchgate.net |

Neurodegenerative Disorder Research Pathways

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant unmet medical need. nih.gov Interestingly, some naphthyridine analogues have shown potential in this area, opening up research avenues for This compound .

A key strategy in Alzheimer's disease research is the inhibition of phosphodiesterase 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). Increased cGMP levels are associated with improved learning and memory processes. nih.gov A series of novel 1,2,3,4-tetrahydrobenzo[b] mdpi.comnih.govnaphthyridine analogues have been identified as potent PDE5 inhibitors, demonstrating efficacy in a mouse model of Alzheimer's disease. nih.gov Given that This compound is a 1,6-naphthyridinone, investigating its potential as a PDE5 inhibitor is a logical research direction.

Additionally, neuroinflammation is a key component of many neurodegenerative disorders. nih.gov As discussed in the previous section, naphthyridinone analogues have demonstrated anti-inflammatory and immunomodulatory effects, which could be beneficial in the context of neurodegeneration. nih.gov For example, the cannabinoid CB2 receptor is a target for neurological disorders with an autoimmune component, and a 1,8-naphthyridine-3-carboxamide derivative has been developed as a selective CB2 receptor agonist. nih.gov

The potential of This compound to modulate pathways relevant to neurodegeneration, such as those involving tau phosphorylation, amyloid-beta aggregation, and oxidative stress, could also be explored. mdpi.com

| Analogue Class | Target/Mechanism | Relevance to Neurodegeneration | Reference |

| 1,2,3,4-Tetrahydrobenzo[b] mdpi.comnih.govnaphthyridine Analogues | Phosphodiesterase 5 (PDE5) Inhibition | Enhancement of learning and memory pathways | nih.gov |

| 1,8-Naphthyridine-3-carboxamide Derivatives | Cannabinoid CB2 Receptor Agonism | Modulation of neuroinflammation in autoimmune neurological disorders | nih.gov |

| Glucagon-like peptide-1 (GLP-1) Analogues | GLP-1 Receptor Agonism | Neuroprotective effects | researchgate.net |

Advanced Methodologies in Naphthyridinone Chemical Biology Research

High-Throughput Screening (HTS) Platforms for Activity Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for compounds that modulate a specific biological target. nih.govresearchgate.net For the naphthyridinone class, HTS assays are typically designed to identify inhibitors of protein kinases, which are enzymes that play a critical role in cellular signaling and are frequently dysregulated in diseases like cancer. nih.gov

These screening assays are often based on principles that detect the product of a kinase reaction, adenosine (B11128) diphosphate (B83284) (ADP), or the phosphorylation of a substrate. nih.gov Common HTS formats include:

Fluorescence-Based Assays : These assays use fluorescent probes that change their properties upon enzyme activity. For instance, a one-step enzyme-coupled fluorescence assay can detect ADP production, providing a simple and cost-effective method for HTS campaigns. nih.gov

Luminescence-Based Assays : Techniques like the ADP-Glo™ kinase assay are widely used and measure ADP production through a luciferase-based reaction, offering high sensitivity and robustness. nih.gov

Conformation-Sensing Assays : Some methods are designed to detect conformational changes in a kinase when an allosteric inhibitor binds, which can help in identifying compounds with potentially higher selectivity. wiley.com

The goal of an HTS campaign is to identify "hits"—compounds that show activity against the target. In the context of naphthyridinones, an HTS screen against a kinase like c-Met would involve testing a library of diverse compounds, potentially including various naphthyridinone derivatives, to find initial leads for optimization. rsc.orgnih.gov These hits are then subjected to further analysis to confirm their activity and prioritize them for lead development. sygnaturediscovery.com

Biophysical Techniques for Characterizing Ligand-Target Interactions

Once initial hits are identified from HTS, biophysical techniques are employed to confirm direct binding to the target protein and to quantify the interaction. nih.gov These methods are crucial for validating that a compound's activity is due to specific engagement with the target and not an artifact. sygnaturediscovery.com Key techniques include:

Surface Plasmon Resonance (SPR) : SPR is a label-free technique that measures the binding of an analyte (the compound) to a target protein immobilized on a sensor chip in real-time. reactionbiology.comyoutube.com It provides a wealth of information, including the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. youtube.com This technique is highly sensitive and can be used in a medium-to-high throughput format to rank compounds. sygnaturediscovery.comreactionbiology.com

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. youtube.comnicoyalife.com It is considered the gold standard for characterizing binding thermodynamics, providing direct measurement of the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n) of the interaction. sygnaturediscovery.comyoutube.com This information can offer insights into the forces driving the binding event. nih.gov

Thermal Shift Assays (TSA) : Also known as differential scanning fluorimetry (DSF), TSA measures the change in a protein's melting temperature upon ligand binding. A successful binding event typically stabilizes the protein, resulting in a higher melting temperature. TSA is a straightforward, high-throughput method often used to validate hits from primary screens. sygnaturediscovery.comreactionbiology.com

The table below summarizes the typical parameters obtained from these key biophysical assays.

| Technique | Key Parameters Measured | Throughput | Label Requirement |

| Surface Plasmon Resonance (SPR) | K_D (affinity), k_on (on-rate), k_off (off-rate) | Medium to High | Label-free |

| Isothermal Titration Calorimetry (ITC) | K_D (affinity), ΔH (enthalpy), n (stoichiometry) | Low | Label-free |

| Thermal Shift Assay (TSA) | ΔT_m (change in melting temperature) | High | Label-free (dye-based) |

This table is a generalized representation of the capabilities of each technique.

These methods are essential for building a structure-activity relationship (SAR), where the chemical structure of a compound is correlated with its binding affinity and functional activity. nih.gov

Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of small molecules like naphthyridinone derivatives and for studying their interactions with target proteins at atomic resolution. researchgate.netmdpi.com For a novel compound, a suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) is used to determine its precise chemical structure. nih.govresearchgate.net

In drug discovery, ligand-based NMR approaches can screen for compounds that bind to a target protein by observing changes in the ligand's NMR signals (e.g., signal broadening or chemical shift perturbations) upon addition of the protein. mdpi.com Protein-based NMR, such as Chemical Shift Perturbation (CSP) mapping, involves monitoring the NMR spectrum of an isotope-labeled protein. When a ligand binds, the chemical shifts of the amino acid residues at the binding site are perturbed, allowing for the mapping of the binding interface on the protein's surface.

Mass spectrometry (MS) is an indispensable analytical technique in drug discovery, primarily used for determining the molecular weight of compounds and elucidating their structures. vanderbilt.edu In the context of naphthyridinone research, its most critical application is in studying drug metabolism. researchgate.net

When a potential drug candidate is incubated with liver microsomes or hepatocytes, MS coupled with liquid chromatography (LC-MS) is used to separate, identify, and quantify the resulting metabolites. researchgate.net By analyzing the mass-to-charge ratio (m/z) of the parent compound and its metabolites, researchers can identify metabolic hotspots on the molecule, such as sites of oxidation, hydroxylation, or conjugation. nih.govnih.gov This information is vital for optimizing the metabolic stability of lead compounds, a key aspect of developing a successful drug. researchgate.net

X-ray crystallography is the definitive method for obtaining a high-resolution, three-dimensional structure of a compound bound to its protein target. nih.govlibretexts.org This technique requires growing a crystal of the protein-ligand complex and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. nih.gov

The resulting electron density map allows researchers to visualize the precise binding mode of the ligand, including its orientation and the specific hydrogen bonds, hydrophobic interactions, and other non-covalent contacts it makes with the protein's active site. nih.gov For naphthyridinone-based kinase inhibitors, obtaining a co-crystal structure with the target kinase is a landmark achievement in a drug discovery program. frontiersin.org It provides invaluable insights for structure-based drug design, enabling chemists to rationally design modifications to the scaffold to improve potency, selectivity, and other critical properties. nih.govyoutube.com

Chemoinformatics and Data Analytics for Naphthyridinone Library Analysis

Chemoinformatics combines data analytics and computational methods to analyze large sets of chemical data, which is essential for modern drug discovery. nih.gov In the development of naphthyridinone inhibitors, chemoinformatics is used in several ways:

Library Design and Analysis : Chemoinformatic tools are used to assess the diversity and drug-likeness of compound libraries before screening. nih.gov By analyzing physicochemical properties (e.g., molecular weight, lipophilicity, hydrogen bond donors/acceptors), researchers can ensure that a library covers a relevant chemical space. nih.govreactionbiology.com

Structure-Activity Relationship (SAR) Analysis : After a screening campaign, chemoinformatics helps to identify the structural features that are correlated with biological activity. By comparing active and inactive compounds, computational models can be built to predict the activity of new, unsynthesized molecules, thereby guiding the next round of chemical synthesis. rsc.org

Virtual Screening : Computational docking, a key chemoinformatic technique, can be used to screen virtual libraries of compounds against the 3D structure of a protein target. This can prioritize compounds for synthesis and biological testing, saving time and resources.

For instance, the discovery of potent 1,6-naphthyridinone inhibitors of the MET kinase often involves extensive SAR studies, where modifications are systematically made to different parts of the scaffold, and the resulting changes in activity are analyzed to build a predictive model for inhibitor design. nih.gov

Future Perspectives and Emerging Research Trajectories for 5,7 Dichloro 4ah 1,6 Naphthyridin 4 One

Development of Next-Generation Synthetic Strategies

The advancement of synthetic organic chemistry is critical for the efficient exploration of the chemical space around the 1,6-naphthyridine (B1220473) core. While classical methods for constructing this scaffold, such as Friedländer-type condensations, exist, they often lack the efficiency and flexibility required for modern medicinal chemistry programs. acs.org A significant challenge has been the development of methods that allow for rapid and diverse substitution patterns.

Recent breakthroughs have provided more robust and versatile synthetic routes. A notable next-generation strategy involves a tandem nitrile hydration/cyclization process to produce 1,6-naphthyridine-5,7-dione intermediates under mild conditions. acs.orgacs.org These diones can then be converted into highly reactive 1,6-naphthyridine-5,7-ditriflate intermediates. acs.orgacs.org These bench-stable ditriflates are primed for a variety of subsequent reactions, including one-pot, regioselective substitutions. acs.org This approach facilitates the rapid diversification of the scaffold at multiple positions, which is essential for structure-activity relationship (SAR) studies. acs.org For instance, the C5-triflate can undergo a selective SNAr reaction, followed by a palladium-catalyzed coupling reaction at the C7-triflate, allowing for the introduction of two different functional groups in a controlled manner. acs.orgacs.org

Future synthetic strategies will likely focus on further streamlining these processes, perhaps through the development of novel catalysts that can mediate these transformations with even greater efficiency and selectivity. The exploration of flow chemistry and automated synthesis platforms could also accelerate the production of libraries based on the 5,7-dichloro-4aH-1,6-naphthyridin-4-one scaffold, enabling high-throughput screening efforts.

| Synthetic Strategy | Description | Advantages | Reference |

| Classical Methods | Based on reactions like the Friedländer condensation using 4-aminonicotinic carbonyls. | Foundational for basic scaffold synthesis. | acs.org |

| Chalcone-based Synthesis | Involves the reaction of chalcones with malononitrile, which has been reinvestigated and found to produce mixtures of products under certain conditions. | One-step potential but can lack specificity. | tandfonline.comtandfonline.com |

| Ditriflate Intermediate Strategy | A modern, two-stage process involving the formation of a 1,6-naphthyridine-5,7-dione, followed by ditriflation to create a highly reactive intermediate for subsequent functionalization. | High efficiency, mild conditions, allows for rapid and regioselective diversification in one-pot reactions. | acs.orgacs.org |

Exploration of Underexplored Biological Pathways and Targets

The 1,6-naphthyridine core is a privileged scaffold, with derivatives showing inhibitory activity against a variety of important biological targets. These include enzymes such as HIV integrase, phosphodiesterase 10A (PDE10A), and a range of protein kinases like FGFR, c-met, spleen tyrosine kinase (SYK), and cyclin-dependent kinases 8/19 (CDK8/19). acs.org The gut-restricted pan-JAK inhibitor izencitinib, which is based on this scaffold, has been investigated in clinical trials. acs.org

While these targets are well-documented, the full biological potential of the this compound family is far from exhausted. Future research should focus on screening derivatives against a broader array of biological targets to uncover novel activities.

Potential areas of exploration include:

Novel Kinase Targets: Given the scaffold's success in kinase inhibition, screening against less-explored or newly identified kinases involved in cancer, inflammation, or metabolic disorders is a logical next step.

Epigenetic Targets: Investigating the interaction of these compounds with enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, could open new therapeutic avenues.

Signaling Pathways: Many diseases are driven by dysregulated signaling pathways. For example, the PI3K/Akt/mTOR pathway is crucial for cell survival and proliferation and is a key target in cancer therapy. frontiersin.org Future studies could assess whether derivatives of this compound can modulate this or other critical pathways.

Inflammasome and Inflammatory Factors: The role of the NLRP3 inflammasome in various inflammatory diseases is well-established. frontiersin.org Screening for inhibitory activity against components of this pathway could yield new anti-inflammatory agents.

Pharmacological studies on other heterocyclic compounds have revealed a wide range of activities, including anti-inflammatory, anti-cancer, and neuroprotective properties, often mediated through complex interactions with multiple cellular targets. frontiersin.orgnih.gov A systematic biological evaluation of a diverse library of this compound derivatives is warranted to identify new and potentially unexpected pharmacological profiles.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering powerful tools to accelerate the design and optimization of new chemical entities. nih.govnih.gov For a scaffold like this compound, AI/ML can be applied at multiple stages of the research and development pipeline.

Predictive Modeling (QSAR): By generating a library of derivatives and testing their biological activity, researchers can create datasets to train ML models. These Quantitative Structure-Activity Relationship (QSAR) models can then predict the activity of virtual compounds, helping to prioritize which molecules to synthesize next. researchgate.net This approach saves significant time and resources compared to synthesizing and testing every compound. researchgate.net

Virtual High-Throughput Screening (vHTS): AI algorithms can screen vast virtual libraries of compounds against the 3D structure of a biological target. nih.gov Starting with the this compound core, these algorithms can predict which modifications are most likely to improve binding affinity and selectivity, guiding synthetic efforts toward the most promising candidates. helixr.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. helixr.com By providing the model with the desired properties (e.g., high potency against a specific kinase, low predicted toxicity), it can generate novel 1,6-naphthyridine structures that have a high probability of success. This moves beyond simple modification of an existing scaffold to the creation of truly innovative compounds.